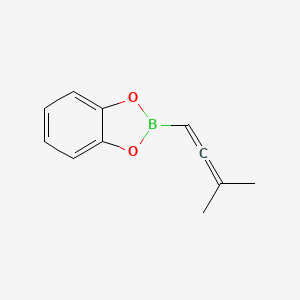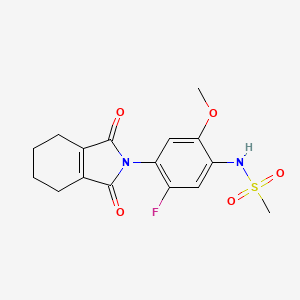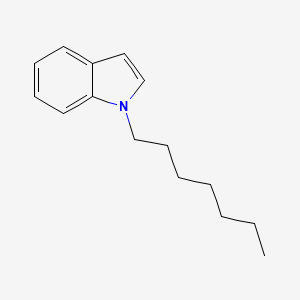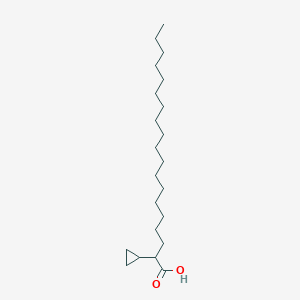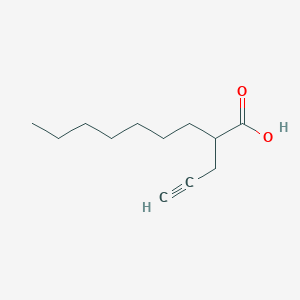
Nonanoic acid, 2-(2-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid, 2-(2-propynyl)-: is an organic compound with the molecular formula C12H20O2 It is a derivative of nonanoic acid, featuring a propynyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-octene: This process involves the hydroformylation of 1-octene to produce nonanal, which is then oxidized to nonanoic acid. The propynyl group can be introduced via a subsequent alkylation reaction.
Ozonolysis of Oleic Acid:
Industrial Production Methods:
Oxidation of Nonanal: Nonanal, derived from the hydroformylation of 1-octene, is oxidized to nonanoic acid. The propynyl group is then introduced through a controlled alkylation process.
Dimerization and Hydroesterification of 1,3-Butadiene: This method involves the dimerization and hydroesterification of 1,3-butadiene to produce a doubly unsaturated C9-ester, which is then hydrogenated to yield nonanoic acid. The propynyl group is added in a subsequent step.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Nonanoic acid, 2-(2-propynyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: This compound can be reduced using hydrogenation reactions, often employing catalysts like palladium on carbon, to yield saturated derivatives.
Substitution: The propynyl group allows for various substitution reactions, including halogenation and nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2), and nitrating agents like nitric acid (HNO3).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives of nonanoic acid, 2-(2-propynyl)-.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its effects on cellular processes and metabolic pathways.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
- Evaluated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of plasticizers, which are added to plastics to increase flexibility.
- Used in the manufacture of esters for artificial flavorings and fragrances.
Wirkmechanismus
Molecular Targets and Pathways:
- Nonanoic acid, 2-(2-propynyl)- exerts its effects by interacting with lipid bilayers, potentially causing destabilization and affecting membrane fluidity.
- It may also target specific enzymes and proteins, altering their activity and leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Nonanoic Acid (Pelargonic Acid): A saturated fatty acid with similar industrial applications but lacks the propynyl group.
Octanoic Acid: Another medium-chain fatty acid with similar properties but shorter carbon chain length.
Decanoic Acid: A longer-chain fatty acid with similar chemical properties but different applications.
Uniqueness:
- The presence of the propynyl group in nonanoic acid, 2-(2-propynyl)-, imparts unique chemical reactivity and potential applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
178447-22-8 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-prop-2-ynylnonanoic acid |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-10-11(9-4-2)12(13)14/h2,11H,3,5-10H2,1H3,(H,13,14) |
InChI-Schlüssel |
KWGUKRIKZAZNQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC#C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
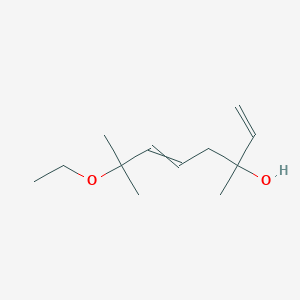
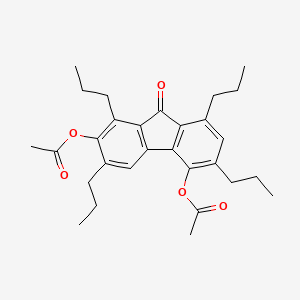

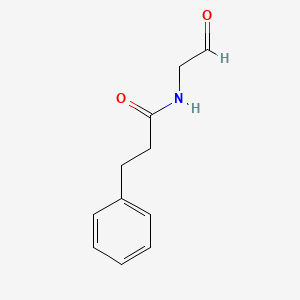
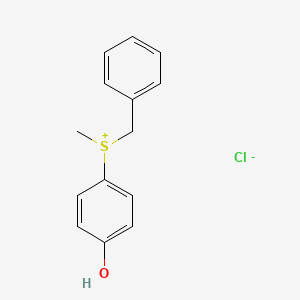
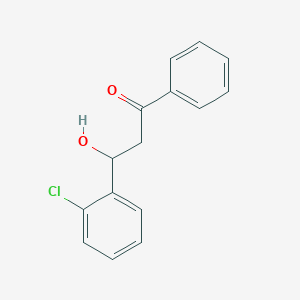
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
